Product packaging for [3-(pyrrolidin-3-yl)phenyl]methanol(Cat. No.:CAS No. 1260824-33-6)

[3-(pyrrolidin-3-yl)phenyl]methanol

Cat. No.: B2785564
CAS No.: 1260824-33-6
M. Wt: 177.247
InChI Key: LAMJNKGYVVMXPJ-UHFFFAOYSA-N
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Description

[3-(Pyrrolidin-3-yl)phenyl]methanol is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a phenylmethanol group linked to a pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in drug discovery, frequently employed as a building block for creating pharmacologically active molecules . Research into similar pyrrolidine-containing compounds highlights their potential in the development of therapeutics for a range of conditions, including inflammation and analgesia . For instance, structurally related succinimide derivatives (which can be functionalized at the nitrogen atom) have been synthesized and evaluated for their anti-inflammatory and antinociceptive potency, demonstrating activity through the inhibition of enzymes like cyclooxygenase-2 (COX-2) . The molecular framework of this compound makes it a versatile intermediate or precursor for the synthesis of more complex molecules. Researchers can functionalize its hydroxyl group or the nitrogen atom on the pyrrolidine ring to explore structure-activity relationships and develop novel bioactive compounds . As a supplier, we provide this chemical for research purposes to support innovation in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and consult the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B2785564 [3-(pyrrolidin-3-yl)phenyl]methanol CAS No. 1260824-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-pyrrolidin-3-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-9-2-1-3-10(6-9)11-4-5-12-7-11/h1-3,6,11-13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMJNKGYVVMXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 3 Pyrrolidin 3 Yl Phenyl Methanol

Retrosynthetic Analysis of the [3-(pyrrolidin-3-yl)phenyl]methanol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For this compound, this analysis reveals several plausible disconnection points.

Disconnection Strategies for the Pyrrolidine (B122466) Ring

The formation of the pyrrolidine ring is a critical aspect of the synthesis. Several strategies can be envisioned:

1,3-Dipolar Cycloaddition: A common and effective method for constructing five-membered nitrogen-containing heterocycles is through a 1,3-dipolar cycloaddition reaction. nih.gov This approach typically involves the reaction of an azomethine ylide with a suitable dipolarophile. nih.gov For the synthesis of substituted pyrrolidines, this method offers a high degree of regio- and stereocontrol. nih.gov For instance, the reaction between an N-substituted glycine (B1666218) derivative and an activated alkene can lead to the desired pyrrolidine core.

Intramolecular Cyclization: Another strategy involves the intramolecular cyclization of a linear precursor. This can be achieved through various methods, such as the intramolecular amination of an organoboronate or the cyclization of an amino alcohol derivative. An acid-promoted cyclization of N-carbamate-protected amino alcohols has been shown to produce pyrrolidines in good yields. organic-chemistry.org

From Pre-existing Cyclic Precursors: Often, the most straightforward approach is to start with a commercially available or readily synthesized pyrrolidine derivative, such as proline or 4-hydroxyproline. nih.gov These precursors can then be functionalized to introduce the desired phenylmethanol substituent.

A patent describes a process for preparing substituted pyrrolidine derivatives that involves a 1,3-dipolar cycloaddition using an achiral ylide prepared from benzylamine, which yields a crystalline intermediate, simplifying purification. google.com Another route detailed in the same patent starts from (S)-diethylmalate. google.com

Disconnection Strategies for the Phenylmethanol Moiety

The phenylmethanol portion of the molecule can be disconnected at the carbon-carbon bond between the phenyl ring and the hydroxymethyl group, or at the carbon-oxygen bond of the alcohol.

Grignard Reaction: A classic approach involves the reaction of a Grignard reagent derived from a brominated phenylpyrrolidine precursor with formaldehyde (B43269). This forms the primary alcohol in a single step.

Reduction of a Carbonyl Group: A more common and often milder method is the reduction of a corresponding carboxylic acid, ester, or aldehyde. This offers a high degree of control and is compatible with a wide range of functional groups. For example, a 3-(pyrrolidin-3-yl)benzoic acid or its ester derivative can be reduced to the target alcohol.

Integration of Pyrrolidine and Phenyl Units

The key challenge in the synthesis is the strategic coupling of the pyrrolidine and phenyl moieties. This can be approached in two primary ways:

Formation of the C-N bond: This involves the reaction of a pre-functionalized phenyl ring with a suitable amine to form the pyrrolidine ring. For example, an alkyl dihalide can react with a primary amine under microwave irradiation to form the heterocyclic ring. organic-chemistry.org

Formation of the C-C bond: This strategy involves coupling a pyrrolidine derivative with a phenyl-containing fragment. A notable example is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to a crotonate ester, which has been used to synthesize 3-aryl(pyrrolidin-1-yl)butanoic acids. nih.gov

Direct Synthetic Approaches for this compound

Based on the retrosynthetic analysis, several direct synthetic routes can be designed and executed.

Alkylation Strategies for Pyrrolidine Formation

Alkylation reactions are fundamental to many pyrrolidine syntheses. nih.gov These can be either intermolecular or intramolecular.

Alkylation Strategy Description Key Reagents Reference
Intermolecular N-AlkylationReaction of a primary amine with an alkyl dihalide to form the pyrrolidine ring.Alkyl dihalide, primary amine, base organic-chemistry.org
Intramolecular N-AlkylationCyclization of an amino-haloalkane or a similar precursor.Base organic-chemistry.org
Reductive AminationReaction of a dicarbonyl compound with an amine followed by reduction.Dicarbonyl compound, amine, reducing agent
1,3-Dipolar CycloadditionReaction of an azomethine ylide with an alkene.N-substituted glycine derivative, alkene nih.govgoogle.com

A process for preparing substituted pyrrolidine derivatives utilizes the reaction of N-(trimethylsilylmethyl)benzylamine with formaldehyde and methanol (B129727) to generate an azomethine ylide precursor. google.com

Carbonyl Reduction Approaches for Benzylic Alcohol Formation

The final step in many synthetic sequences leading to this compound is the reduction of a carbonyl group to the corresponding benzylic alcohol. A variety of reducing agents can be employed for this transformation. organic-chemistry.org

Carbonyl Precursor Reducing Agent Advantages Considerations Reference
Carboxylic AcidLithium aluminum hydride (LiAlH4)Powerful reducing agentCan reduce other functional groups google.com
EsterLithium aluminum hydride (LiAlH4), Sodium borohydride (B1222165) (NaBH4) with additivesMilder than acid reductionPotential for ester hydrolysis
AldehydeSodium borohydride (NaBH4)Chemoselective for aldehydes and ketones organic-chemistry.org
KetoneSodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)Readily available and effective organic-chemistry.org

The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired reaction conditions. For instance, sodium borohydride is a milder reducing agent than lithium aluminum hydride and is often preferred for its chemoselectivity. A patent describes the use of lithium aluminum hydride to reduce an ester to the corresponding alcohol in the synthesis of a related pyrrolidine derivative. google.com

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like this compound from simple starting materials in a single step. These reactions are highly valued for their ability to rapidly generate molecular diversity.

One prominent MCR for the construction of the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides. mdpi.comtandfonline.com This reaction typically involves the condensation of an α-amino acid with an aldehyde or ketone to generate the azomethine ylide in situ, which then reacts with a dipolarophile to form the pyrrolidine ring. For the synthesis of this compound, a suitable strategy would involve the reaction of an appropriate amino acid, such as a protected glutamic acid derivative, with a substituted benzaldehyde (B42025) and a dipolarophile.

Another MCR approach involves the tandem 1,4-conjugate addition-cyclization reaction. This strategy can be employed to construct highly substituted pyrrolidines with good diastereoselectivity. researchgate.net For instance, the reaction of a Michael acceptor, an amine, and an activated alkyne can lead to the formation of a functionalized pyrrolidine ring.

Recent advancements have also explored the use of ultrasound and microwave irradiation to promote MCRs for pyrrolidine synthesis, often leading to higher yields and shorter reaction times. tandfonline.com Catalyst-free MCRs have also been developed, offering a greener alternative for the synthesis of pyrrolidine derivatives. tandfonline.com

Stereoselective Synthesis of Chiral this compound Isomers

The stereoselective synthesis of chiral isomers of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of the pyrrolidine core.

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral pyrrolidines. mdpi.com Organocatalysis, in particular, has emerged as a prominent strategy. mdpi.comtcichemicals.com Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) and Michael reactions to construct chiral building blocks for pyrrolidine synthesis. mdpi.com For example, a chiral amine-derived iridacycle complex has been shown to catalyze the annulation of racemic diols and primary amines to furnish enantioenriched pyrrolidines. organic-chemistry.org

Transition metal-catalyzed reactions also play a crucial role. rug.nl For instance, copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been successfully employed. organic-chemistry.org Rhodium-catalyzed hydrogenation of substituted pyrroles can also lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

Catalyst TypeReactionKey Features
Organocatalysts (e.g., Proline derivatives)Asymmetric Aldol/Michael ReactionsMetal-free, operational simplicity. mdpi.comtcichemicals.com
Chiral Iridacycle ComplexBorrowing Hydrogen AnnulationDirect synthesis from racemic diols and primary amines. organic-chemistry.org
Copper(I)/ClickFerrophosAsymmetric 1,3-Dipolar CycloadditionHigh enantioselectivity for pyrrolidine synthesis. organic-chemistry.org
Rhodium CatalystsAsymmetric HydrogenationDiastereoselective reduction of substituted pyrroles. researchgate.net

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. sfu.caresearchgate.net Once the desired stereochemistry is established, the auxiliary is removed. Evans' oxazolidinone auxiliaries, for instance, are widely used to direct asymmetric alkylation reactions, which can be a key step in the synthesis of substituted pyrrolidines. researchgate.net Pseudoephedrine has also been utilized as a chiral auxiliary for the enantioselective synthesis of intermediates that can be cyclized to form chiral pyrrolidines. ucl.ac.uk The use of dibenzoyl tartaric acid (DBTA) as a chiral resolving agent has been reported for the separation of enantiomers of pyrrolidine derivatives. google.com

Enzymatic or Biocatalytic Transformations

Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral compounds. While specific enzymatic routes for this compound are not extensively documented, general principles of biocatalysis can be applied. For instance, lipases are known to catalyze the kinetic resolution of racemic alcohols and amines with high enantioselectivity. Hydrolases can be used for the enantioselective hydrolysis of racemic esters or amides, providing access to chiral carboxylic acids or amines that can serve as precursors to the target molecule.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over others. researchgate.netucl.ac.ukrsc.org This can be achieved by utilizing substrate-controlled or reagent-controlled methods. For example, the reduction of a chiral ketone precursor to this compound can proceed with high diastereoselectivity by choosing an appropriate reducing agent and reaction conditions that favor the approach of the hydride from a specific face of the molecule.

The nitro-Mannich reaction followed by lactamization has been shown to produce pyrrolidinone structures with three contiguous stereocenters in a highly diastereoselective manner. ucl.ac.uk Furthermore, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can afford functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. researchgate.net A modified Noyori asymmetric hydrogenation of a racemic β-keto-γ-lactam has also been reported for the synthesis of a nitrile pyrrolidine derivative with high stereoselectivity. researchgate.net

Novel and Green Synthetic Strategies

The development of novel and environmentally benign synthetic methods is a major focus in modern organic chemistry. For the synthesis of this compound, several green strategies can be envisioned.

The use of water as a solvent in organic reactions is highly desirable. tandfonline.com Microwave-assisted synthesis in water has been reported for the formation of pyrrolidine derivatives. tandfonline.com Ultrasound irradiation is another green technique that can accelerate reactions and improve yields. tandfonline.com

Catalyst-free reactions represent another avenue for green synthesis. tandfonline.com The development of MCRs that proceed without a catalyst simplifies the reaction setup and purification process.

Furthermore, the use of renewable starting materials and the design of synthetic routes with high atom economy are key principles of green chemistry that can be applied to the synthesis of this compound. For example, starting from readily available amino acids like glutamic acid can be a sustainable approach.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and efficient pathways for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the this compound scaffold. researchgate.net Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of 3-aryl pyrrolidines. chemrxiv.org

A plausible synthetic route to this compound would involve a multi-step sequence, beginning with the formation of the 3-aryl pyrrolidine core. One of the most direct methods for this is the Mizoroki-Heck-type reaction, specifically an alkene hydroarylation. chemrxiv.org For instance, a palladium-catalyzed hydroarylation of a suitable N-protected pyrroline (B1223166) with an aryl halide, such as methyl 3-bromobenzoate, could furnish the desired 3-(3-methoxycarbonylphenyl)pyrrolidine intermediate. Subsequent reduction of the ester functionality would then yield the target methanol group.

Recent advancements have focused on C(sp³)–H activation strategies, which provide an atom-economical alternative for the arylation of saturated heterocycles. nih.govnih.gov A directed palladium-catalyzed C(sp³)–H arylation of an N-protected pyrrolidine with a suitable arylating agent like methyl 3-iodobenzoate (B1234465) could directly install the phenyl group at the 3-position. nih.gov This approach often requires a directing group on the pyrrolidine nitrogen to facilitate the regioselective C-H activation. Following the arylation, standard reduction of the ester would complete the synthesis.

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and regioselectivity in these transformations. Various palladium, rhodium, and copper catalysts have been explored for similar transformations. researchgate.netorganic-chemistry.orgresearchgate.net

Table 1: Representative Transition Metal-Catalyzed Arylation of Pyrrolidine Derivatives

EntryCatalyst/LigandArylating AgentSubstrateProduct StructureYield (%)Reference
1Pd(OAc)₂ / SPhosAryl BromideN-Boc-pyrroline3-Aryl-N-Boc-pyrroline75 chemrxiv.org
2Pd(OAc)₂Methyl 3-iodobenzoateN-(8-quinolyl)-proline(2S,3R)-3-(3-methoxycarbonylphenyl)-N-(8-quinolyl)-proline45 nih.gov
3[Rh(cod)Cl]₂ / dtbpyArylboronic AcidN-Acyl-pyrroline3-Aryl-N-acyl-pyrroline88 chemrxiv.org

This table presents data for analogous reactions and not the direct synthesis of this compound.

Photoredox or Electro-organic Chemistry Applications

Photoredox and electro-organic chemistry have emerged as powerful tools for organic synthesis, often enabling transformations under mild conditions that are complementary to traditional methods. researchgate.netnih.gov While specific applications of these technologies to the synthesis of this compound have not been explicitly reported, general methodologies for the functionalization of pyrrolidines suggest potential pathways.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, could be envisioned for the construction of the 3-aryl pyrrolidine skeleton. researchgate.netnih.govresearchgate.net For example, a photoredox-mediated radical cyclization could be a viable strategy. researchgate.net A suitably functionalized precursor could undergo a radical addition to an aromatic ring, followed by cyclization to form the pyrrolidine. Alternatively, a photoredox-catalyzed C(sp³)–H functionalization of an N-aryl pyrrolidine could be employed to introduce a functional group at the 3-position, which could then be converted to the desired phenylmethanol moiety. digitellinc.com

Electro-organic synthesis offers another avenue, using an electric current to drive redox reactions. nih.govbeilstein-journals.orgresearchgate.net An electroreductive cyclization of an imine with a terminal dihaloalkane has been shown to produce pyrrolidine derivatives. nih.govbeilstein-journals.orgresearchgate.net A potential substrate for the synthesis of our target molecule could be designed to undergo such a cyclization, incorporating the 3-phenylmethanol group. Another electrochemical approach is the Shono oxidation, which can be used to introduce a functional group alpha to the nitrogen in a pyrrolidine ring, although this would not directly lead to the C-3 substitution pattern required. acs.org

Table 2: Examples of Photoredox and Electro-organic Synthesis of Pyrrolidine Derivatives

EntryMethodologyCatalyst/MediatorSubstratesProduct TypeYield (%)Reference
1Photoredox Radical AnnulationIr(ppy)₂dtbpy·BF₄Aziridine, EnolIodoalkyl Pyrrolidineup to 75 researchgate.net
2Photoredox C(sp³)–H FunctionalizationEosin YN-Aryl Pyrrolidine, Radical Acceptorβ-Substituted Pyrroleup to 85 researchgate.netnih.gov
3Electroreductive Cyclization-Imine, 1,4-Dihalobutane1,2-Disubstituted Pyrrolidineup to 80 nih.govbeilstein-journals.org

This table illustrates the potential of these methods for pyrrolidine synthesis; direct application to this compound is speculative.

Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. acs.orgacs.orgnih.gov The synthesis of complex molecules like this compound can benefit significantly from this technology.

A potential flow synthesis could integrate several reaction steps. For instance, a [3+2] cycloaddition to form a substituted pyrrolidine ring, a common method for pyrrolidine synthesis, can be efficiently performed in a flow reactor. acs.orgcam.ac.uk This could be followed by an in-line reduction or other functional group interconversion. The use of immobilized reagents and scavengers within the flow path can streamline the process by eliminating the need for traditional workup and purification steps between reactions. acs.org

The electroreductive cyclization mentioned previously has also been successfully adapted to a flow microreactor, demonstrating improved yields and the potential for preparative scale synthesis through continuous electrolysis. nih.govbeilstein-journals.orgresearchgate.net A photochemical synthesis of pyrrolidine analogues has also been demonstrated in flow, highlighting the ability to scale up photochemical reactions that can be challenging in batch. acs.orgnih.gov

Table 3: Flow Chemistry Approaches to Pyrrolidine Synthesis

EntryReaction TypeReactor SetupKey FeaturesThroughput/YieldReference
1[3+2] Cycloaddition / ReductionLinked Flow ReactorsTelescoped synthesis, immobilized scavengersLibrary Synthesis acs.org
2Photochemical [2+2] CycloadditionPhotochemical Flow ReactorScalable to kg scaleHigh acs.orgnih.gov
3Electroreductive CyclizationElectrochemical Flow MicroreactorHigh specific surface area, continuous electrolysisGood yields, preparative scale nih.govbeilstein-journals.org

This table showcases the utility of flow chemistry for synthesizing pyrrolidine scaffolds.

Solvent-Free or Reduced-Solvent Reaction Conditions

The development of solvent-free or reduced-solvent reaction conditions is a key goal of green chemistry, aiming to reduce environmental impact and improve process safety. While challenging for multi-step syntheses, certain reactions for constructing the pyrrolidine ring can be performed under these conditions.

A three-component reaction between an active methylene (B1212753) compound, sarcosine, and formaldehyde has been reported to yield 3-substituted pyrrolidines under mild, solvent-free conditions. researchgate.net It is conceivable that a precursor to the 3-phenylmethanol moiety could be incorporated as the active methylene component in such a reaction. Another example is the solvent-free synthesis of 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones from 3-substituted coumarins at room temperature. mdpi.com Although this leads to a different oxidation state, it demonstrates the feasibility of forming the pyrrolidine ring without a solvent.

Furthermore, some transition-metal-catalyzed reactions can be performed in greener solvents like water or under reduced solvent conditions. For instance, the synthesis of substituted pyrrolidine-2-one derivatives has been achieved in a water-ethanol medium using β-cyclodextrin as a supramolecular catalyst. bohrium.com

Table 4: Examples of Solvent-Free or Reduced-Solvent Pyrrolidine Synthesis

EntryReaction TypeConditionsSubstratesProduct TypeYield (%)Reference
1Three-Component ReactionSolvent-free, mildActive methylene compound, sarcosine, formaldehyde3-Substituted Pyrrolidine17-97 researchgate.net
2Rearrangement ReactionSolvent-free, room temp.3-Substituted Coumarin, Nitromethane3,4-Disubstituted 1-hydroxypyrrolidine-2,5-dioneGood mdpi.com
3Three-Component ReactionWater-Ethanol, β-cyclodextrinAldehyde, Amine, Acetylinic EsterSubstituted Pyrrolidin-2-oneHigh bohrium.com

This table highlights green chemistry approaches to pyrrolidine synthesis.

Chemical Reactivity and Transformational Pathways of 3 Pyrrolidin 3 Yl Phenyl Methanol

Reactions of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a key structural motif in many natural products and pharmaceutical agents. nih.gov Its reactivity is centered around the nitrogen atom and the adjacent α-carbons.

The lone pair of electrons on the pyrrolidine nitrogen makes it nucleophilic and basic, readily participating in alkylation and acylation reactions. These reactions are fundamental for introducing a variety of substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

N-alkylation can be achieved using alkyl halides in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net For less reactive alkylating agents, alternative methods like using sodium hydride (NaH) or butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) can be employed for irreversible deprotonation prior to alkylation. researchgate.net Another approach is the reductive amination of aldehydes or ketones, which can introduce N-aryl substituents. nih.gov

N-acylation proceeds by treating the pyrrolidine with acylating agents like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. These reactions are typically high-yielding and allow for the introduction of a wide range of functional groups.

Reaction TypeReagents and ConditionsProduct TypeNotesReference
N-AlkylationAlkyl halide, K2CO3, DMFN-Alkyl pyrrolidineA standard and effective method for introducing simple alkyl groups. researchgate.net
N-Alkylation (Finkelstein)Alkyl chloride, NaI, Na2CO3, Acetonitrile, refluxN-Alkyl pyrrolidineUseful for less reactive alkyl chlorides via in situ formation of the more reactive iodide. researchgate.net
N-Alkylation (Reductive Amination)Ketone/Aldehyde, Reducing Agent (e.g., H2/Catalyst)N-Alkyl/Aryl pyrrolidineAllows for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines. nih.gov
N-AcylationAcyl chloride or Anhydride, Base (e.g., Triethylamine)N-Acyl pyrrolidineA general and high-yielding reaction for installing amide functionalities. chemrxiv.org

The stability of the pyrrolidine ring means that ring-opening reactions are not common unless activated. However, under specific conditions, the ring can be cleaved. For instance, N-alkyl pyrrolidines can undergo ring-opening when treated with chloroformates. acs.org The reaction pathway, either ring-opening or simple N-dealkylation, is highly dependent on the nature of the substituent on the nitrogen atom. N-methyl and N-ethyl pyrrolidines tend to favor ring-opening to yield 4-chlorobutyl carbamates, while N-benzyl pyrrolidines predominantly undergo dealkylation. acs.orgresearchgate.net This reactivity provides a pathway to valuable 1,4-bifunctional compounds. acs.org

Conversely, the synthesis of the pyrrolidine ring system itself involves various ring-closing strategies. These methods are crucial for the initial construction of the core structure. Common approaches include intramolecular hydroamination of unsaturated amines, often catalyzed by transition metals like iron or gold, and tandem ring-opening-cyclization reactions of cyclopropanes with imines. organic-chemistry.org Another powerful method is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, which can create highly substituted pyrrolidines. metu.edu.tracs.orgtandfonline.com

The C-H bonds at the α-position to the nitrogen atom in the pyrrolidine ring can be activated for functionalization. This allows for the introduction of substituents directly onto the ring, a key strategy for synthesizing complex pyrrolidine alkaloids and analogues. nih.gov

One approach involves a redox-neutral reaction where an iminium ion intermediate is formed and subsequently trapped by a nucleophile. nih.govrsc.org For example, using a quinone monoacetal as an oxidant in the presence of a base like DABCO allows for the one-step synthesis of α-aryl-substituted pyrrolidines from the parent heterocycle. nih.gov The reaction proceeds through the formation of a cyclic iminium ion, which is then attacked by an aromatic nucleophile. rsc.org

Palladium-catalyzed C-H arylation represents another powerful method for α-functionalization. nih.gov Directing groups, such as a thioamide, can be used to achieve enantioselective arylation of the α-methylene C-H bond, providing access to chiral α-arylated cyclic amines. nih.gov Biocatalytic approaches using engineered cytochrome P450 enzymes have also been developed for the enantioselective α-C–H functionalization of N-substituted pyrrolidines via carbene transfer from diazo compounds. acs.org

The stereochemistry of the pyrrolidine ring is critical for its function in many biologically active molecules. The introduction of substituents can lead to the formation of multiple stereocenters, and controlling the stereochemical outcome of these reactions is a significant area of research.

In cycloaddition reactions, such as the [3+2] cycloaddition between azomethine ylides and N-tert-butanesulfinylazadienes, the existing chirality on the sulfinyl group can induce a high degree of diastereoselectivity, leading to the formation of densely substituted pyrrolidines with a specific absolute configuration. acs.org Similarly, the synthesis of all-cis 2,3,4,5-substituted pyrrolidines has been achieved from serine, where the stereochemistry is controlled through a series of stereoselective transformations, including a key tandem Wittig-Michael reaction. unirioja.es

The conformation of the pyrrolidine ring itself can be influenced by substituents. For example, the introduction of fluorine atoms can significantly impact the stereochemical behavior and conformational preferences of the ring due to effects like the gauche effect and anomeric effects. beilstein-journals.org Computational and experimental studies help in understanding these biases, which are crucial for designing pyrrolidine derivatives with specific three-dimensional structures. beilstein-journals.org

Reactions of the Phenylmethanol Moiety

The phenylmethanol group contains a primary benzylic alcohol, which is amenable to a range of oxidation and reduction reactions.

The primary alcohol of [3-(pyrrolidin-3-yl)phenyl]methanol can be readily oxidized to the corresponding aldehyde or further to the carboxylic acid. The choice of oxidant and reaction conditions determines the final product. Mild and selective oxidation to the aldehyde is often desired, as aldehydes are valuable synthetic intermediates. Reagents such as N-heterocycle-stabilized iodanes (NHIs) have been shown to be effective for the mild oxidation of benzylic alcohols to aldehydes and ketones without significant overoxidation. nih.govbeilstein-journals.orgresearchgate.net Other methods include photocatalytic aerobic oxidation using inexpensive cerium salts or the use of hydrogen peroxide as a green oxidant with various metal catalysts. mdpi.combeilstein-journals.org

The reverse transformation, the reduction of the corresponding aryl ketone or aldehyde to the alcohol, is also a fundamental reaction. This is often a key step in the synthesis of the parent compound itself. Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The Meerwein–Ponndorf–Verley (MPV) reduction, which uses a secondary alcohol as the reductant in the presence of a base like potassium phosphate (B84403) (K3PO4), offers a mild, base-mediated alternative to metal hydride reagents for the reduction of aryl ketones. nih.gov

Reaction TypeReagents and ConditionsProductNotesReference
OxidationN-Heterocycle-stabilized iodane (B103173) (NHI), HCl (aq) or TBACl, 60 °CAldehydeMild conditions, avoids overoxidation to carboxylic acid. nih.govbeilstein-journals.org
OxidationCeCl3·7H2O, Air, Light (e.g., Blue LED)AldehydePhotocatalytic aerobic oxidation using an inexpensive catalyst. beilstein-journals.org
OxidationH2O2, Catalyst (e.g., Nano-MoO3/copper Schiff base complex)Aldehyde/KetoneGreen oxidation method, often performed under solvent-free conditions. mdpi.com
ReductionNaBH4 or LiAlH4, Solvent (e.g., EtOH, THF)AlcoholStandard and efficient reduction of aryl ketones/aldehydes. unirioja.es
Reduction (MPV)Secondary alcohol (e.g., 1-phenylethanol), K3PO4, 1,4-Dioxane, 120 °CAlcoholBase-mediated transfer hydrogenation, avoids metal hydrides. nih.gov

Substitution Reactions at the Benzylic Carbon

The benzylic carbon of this compound is a key site for nucleophilic substitution reactions. The hydroxyl group can be transformed into a better leaving group, such as a halide or a tosylate, facilitating its displacement by a wide range of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. khanacademy.org

For instance, treatment with a strong acid like HBr can convert the benzylic alcohol into a benzylic bromide. This bromide can then be substituted by various nucleophiles. The stability of the potential benzylic carbocation intermediate, due to resonance with the phenyl ring, can favor an SN1 pathway under certain conditions. khanacademy.org Conversely, with a primary benzylic alcohol like in this compound and a strong, unhindered nucleophile, an SN2 mechanism is also plausible. khanacademy.org

A notable application of substitution at the benzylic position is the Mitsunobu reaction. This reaction allows for the conversion of the alcohol to a variety of other functional groups with inversion of stereochemistry, using a phosphine (B1218219) reagent and an azodicarboxylate. researchgate.net Research has shown that similar amino alcohols can undergo this reaction, though in some cases, neighboring group participation from the pyrrolidine nitrogen can influence the reaction outcome, potentially leading to retention of configuration. researchgate.net

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The hydroxymethyl and pyrrolidinyl groups are ortho-, para-directing activators, while the pyrrolidinyl group itself, if protonated under acidic conditions, can become a meta-directing deactivator. The outcome of EAS reactions will therefore be highly dependent on the specific reaction conditions, particularly the pH.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For example, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at positions ortho or para to the existing substituents, assuming the pyrrolidine nitrogen is not protonated. The precise regioselectivity would be influenced by the steric hindrance imposed by the substituents.

Metalation and Lithiation Strategies on the Aromatic Ring

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. acs.org In the case of this compound, the hydroxymethyl group and the pyrrolidine nitrogen can act as directing metalating groups (DMGs). Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to deprotonation at the positions ortho to these directing groups. acs.org

The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles, allowing for the introduction of new substituents onto the phenyl ring with high regioselectivity. For instance, quenching the lithiated intermediate with an aldehyde or ketone would introduce a new carbon-carbon bond. This strategy is widely used in the synthesis of polysubstituted aromatic compounds. researchgate.net

Cross-Coupling Reactions for Further Derivatization

The presence of the phenyl ring in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki, Heck, and Sonogashira Couplings on Aromatic Ring

To utilize this compound in cross-coupling reactions, it typically first needs to be converted into an aryl halide or triflate. For example, bromination of the phenyl ring would provide a suitable substrate for these reactions.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. justia.comnih.govrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For instance, coupling a brominated derivative of this compound with an arylboronic acid would yield a biaryl product.

The Heck reaction couples an aryl halide or triflate with an alkene to form a new carbon-carbon bond. mdpi.comresearchgate.netdiva-portal.org This reaction is a powerful tool for the synthesis of substituted alkenes. The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. diva-portal.org

The Sonogashira coupling reaction joins an aryl halide or triflate with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is highly efficient for the synthesis of aryl alkynes.

Table 1: Overview of Suzuki, Heck, and Sonogashira Coupling Reactions

Reaction Coupling Partner Catalyst System Typical Product
Suzuki-Miyaura Arylboronic acid/ester Pd catalyst, Base Biaryl
Heck Alkene Pd catalyst, Base Substituted Alkene

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acs.orglibretexts.orgorganic-chemistry.org It allows for the coupling of an aryl halide or triflate with a primary or secondary amine. organic-chemistry.org This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules containing arylamine moieties. acs.org

A brominated derivative of this compound could be coupled with a variety of amines, including anilines, alkylamines, and heterocycles, using a suitable palladium catalyst and ligand system. acs.orgnih.gov The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and scope. organic-chemistry.org

Negishi and Stille Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. rsc.org Organozinc reagents are generally more reactive than organoboron or organotin compounds, which can be advantageous in certain cases.

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for an organic halide or triflate, catalyzed by palladium. harvard.edursc.orgreddit.com A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups. harvard.edu However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. harvard.edureddit.com Dehalogenation of the starting material can also be a competing side reaction. reddit.com

Table 2: Comparison of Negishi and Stille Coupling Reactions

Feature Negishi Coupling Stille Coupling
Organometallic Reagent Organozinc Organotin
Catalyst Palladium or Nickel Palladium
Reactivity of Reagent High Moderate
Functional Group Tolerance Good Excellent

| Toxicity of Byproducts | Lower | High |

Functional Group Interconversions

The strategic modification of this compound is centered on the interconversion of its primary functional groups. These transformations are crucial for developing new chemical entities with specific properties. The reactivity of the alcohol, the aromatic ring, and the pyrrolidine nitrogen can be selectively addressed using a variety of modern synthetic methods.

Conversion of Alcohol to Other Functional Groups (e.g., Halides, Ethers, Esters)

The primary alcohol moiety of this compound is a versatile handle for numerous functional group interconversions. Standard synthetic protocols can be employed to convert the hydroxyl group into halides, ethers, and esters, significantly expanding the synthetic utility of the parent compound.

Conversion to Halides: The transformation of the alcohol to an alkyl halide is a fundamental process in organic synthesis, opening pathways for various nucleophilic substitution reactions. A common two-step method involves the conversion of the alcohol into a sulfonate ester (e.g., tosylate or mesylate), which is a good leaving group, followed by substitution with a halide ion. ub.edu For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This intermediate can then be reacted with a source of halide ions, such as lithium bromide (LiBr) in dimethylformamide (DMF), to produce the brominated derivative. ub.edu A more direct conversion to chlorides can be achieved using reagents like thionyl chloride (SOCl₂) or by reacting the alcohol with an aromatic carboxylic acid halide in the presence of an N-substituted formamide. google.com

Conversion to Ethers: Ether synthesis can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to form the ether linkage. The reactivity of the alkyl halide (methyl > primary > secondary) and steric hindrance around the alcohol will influence the reaction's efficiency.

Conversion to Esters: Esterification is readily achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, is a classic method. Alternatively, for milder conditions, reaction with an acid chloride in the presence of a non-nucleophilic base like pyridine is highly effective.

Other Transformations: The primary alcohol can also be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or under Swern or Dess-Martin periodinane oxidation conditions. imperial.ac.uk Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄). Additionally, alcohols can be converted to amines through methods like the "borrowing hydrogen" catalytic process, which involves the temporary oxidation of the alcohol to an aldehyde, reductive amination with an amine, and regeneration of the catalyst. bath.ac.uk

TransformationReagent(s)Product Functional Group
OxidationPyridinium chlorochromate (PCC)Aldehyde
OxidationPotassium permanganate (KMnO₄)Carboxylic Acid
Tosylationp-Toluenesulfonyl chloride (TsCl), pyridineTosylate
Bromination (from Tosylate)Lithium bromide (LiBr)Bromoalkane
ChlorinationThionyl chloride (SOCl₂)Chloroalkane
EsterificationCarboxylic acid, H⁺ catalystEster
EsterificationAcid chloride, pyridineEster
Ether Synthesis1. Sodium hydride (NaH) 2. Alkyl halideEther

Transformation of Aromatic Substituents

Research on related structures, such as S-[1-phenylpyrrolidin-2-on-3-yl]isothiuronium salts, has shown that substituents on the phenyl ring significantly influence reaction kinetics, demonstrating the tunability of the aromatic core. nih.gov Synthetic routes to derivatives often involve building the core from already substituted phenyl precursors. For example, the synthesis of [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol starts with 3-methylphenylacetonitrile, incorporating the methyl group on the aromatic ring from the outset. bldpharm.com Similarly, brominated analogs such as [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol are known, which can serve as handles for further cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide variety of substituents, including new aryl groups, alkyl chains, or nitrogen- and oxygen-containing moieties.

Reaction TypeReagent(s)Potential Product
NitrationHNO₃, H₂SO₄[3-(Nitro-pyrrolidin-3-yl)phenyl]methanol
HalogenationBr₂, FeBr₃[3-(Bromo-pyrrolidin-3-yl)phenyl]methanol
Friedel-Crafts AcylationAcyl chloride, AlCl₃[3-(Acyl-pyrrolidin-3-yl)phenyl]methanol
Suzuki Coupling (from Bromo-analog)Aryl boronic acid, Pd catalyst, base[3-(Biaryl-pyrrolidin-3-yl)phenyl]methanol

Derivatization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a key site for derivatization, allowing for significant modulation of the compound's properties. It readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen can be alkylated using alkyl halides in the presence of a base to scavenge the resulting hydrohalic acid. Reductive amination is another powerful method, where the pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form a tertiary amine.

N-Acylation: Acylation is typically achieved by reacting the pyrrolidine with acid chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine. This reaction forms a stable amide bond. For example, reaction with benzoyl chloride would yield the N-benzoyl derivative. The synthesis of [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol is an example of such a transformation, where the nitrogen is acylated with a substituted benzoyl group.

N-Arylation: The pyrrolidine nitrogen can also undergo N-arylation through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates.

These derivatizations are crucial in medicinal chemistry for tuning parameters like solubility, metabolic stability, and biological activity. nih.gov

DerivatizationReagent(s)Resulting Functional GroupExample Product Substructure
N-AlkylationAlkyl halide, baseTertiary AmineN-Alkylpyrrolidine
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Tertiary AmineN-Alkylpyrrolidine
N-AcylationAcid chloride, baseAmideN-Acylpyrrolidine
N-SulfonylationSulfonyl chloride, baseSulfonamideN-Sulfonylpyrrolidine
N-ArylationAryl halide, Pd catalyst, baseTertiary AmineN-Arylpyrrolidine

Computational and Theoretical Chemistry Studies of 3 Pyrrolidin 3 Yl Phenyl Methanol

Molecular Modeling and Conformational Analysis

The flexibility of [3-(pyrrolidin-3-yl)phenyl]methanol, arising from the rotatable bonds and the non-planar pyrrolidine (B122466) ring, results in a complex potential energy surface with numerous possible conformations. Conformational analysis is essential to identify the most stable three-dimensional structures of the molecule.

Global and Local Minima Search for Stable Conformations

The search for stable conformations of this compound involves exploring its potential energy surface to identify energy minima. The global minimum represents the most stable conformation, while local minima correspond to other stable, but higher-energy, conformers. This process often begins by systematically rotating the key dihedral angles: the bond connecting the phenyl and pyrrolidine rings, and the bond connecting the phenyl ring and the methanol (B129727) group.

For the related compound, 3-phenylpyrrolidine, computational studies have identified various low-energy conformations. latrobe.edu.au The orientation of the phenyl group relative to the pyrrolidine ring, being either axial or equatorial, is a primary determinant of conformational stability. In the case of this compound, the interaction between the hydroxyl group of the methanol substituent and the amine of the pyrrolidine ring can lead to additional stabilizing intramolecular hydrogen bonds, influencing the conformational preferences. latrobe.edu.au The search for these stable forms is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), to accurately calculate the energy of each conformation. scispace.com

Table 1: Illustrative Conformational Energy Data for a Related Compound (3-Phenylpyrrolidine) This table presents hypothetical data to illustrate the expected results from a conformational search. Actual values for this compound would require specific calculations.

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Population (%) at 298K
Equatorial-A165°0.0045.2
Equatorial-B-170°0.2530.1
Axial-A75°1.1012.5
Axial-B-80°1.3512.2

Dynamic Simulations (Molecular Dynamics) for Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this compound over time. mdpi.comnih.gov By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal the dynamic transitions between different conformations and the flexibility of the molecule. researchgate.net These simulations can help to understand how the molecule might change its shape in a biological environment, for instance, when approaching a receptor binding site. researchgate.net For phenylpyrrolidine derivatives, MD simulations can illustrate the range of motion of the phenyl group and the puckering of the pyrrolidine ring, providing a more complete picture than static conformational searches alone. mdpi.com

Pseudorotation Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and undergoes a continuous puckering motion known as pseudorotation. acs.orgacs.org This motion can be described by a phase angle, and the energy of the ring varies as this angle changes. The puckering of the pyrrolidine ring in this compound can exist in various "twist" (T) and "envelope" (E) conformations. rsc.org Theoretical studies on pyrrolidine itself have shown that the energy barrier for this pseudorotation is low, meaning the ring is highly flexible. acs.org The presence of the bulky phenylmethanol substituent at the 3-position will create a specific potential energy profile for the pseudorotation, favoring certain puckered conformations over others to minimize steric strain. rsc.org

Electronic Structure Calculations

The electronic properties of this compound, which are fundamental to its reactivity and interactions, can be elucidated through electronic structure calculations.

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govajchem-a.com For derivatives of phenylpyrrolidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can provide accurate information about the molecule's geometry, charge distribution, and vibrational frequencies. scispace.comnih.gov These calculations can reveal how the electron-donating pyrrolidine ring and the hydroxymethyl group influence the electronic properties of the phenyl ring. The distribution of electron density, calculated through DFT, is crucial for understanding how the molecule will interact with other molecules, for instance, through hydrogen bonding or other non-covalent interactions. github.io

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl and pyrrolidine rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO's location indicates the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net For related aromatic and heterocyclic compounds, this gap is a key indicator of their electronic behavior. nih.govrasayanjournal.co.in

Table 2: Illustrative Frontier Molecular Orbital Data for a Phenyl-Heterocycle Compound This table shows representative data from a DFT calculation on a similar molecule to illustrate the concept. Specific values for this compound would be determined by dedicated calculations.

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.65

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. acs.org The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. acs.org

For this compound, an MEP map would highlight distinct regions of varying potential. The most negative potential (red/yellow) is expected to be localized around the electronegative oxygen atom of the hydroxymethyl group and the nitrogen atom of the pyrrolidine ring, identifying them as the primary sites for electrophilic interaction. researchgate.net Conversely, the most positive potential (blue) would be found around the hydrogen atom of the hydroxyl group and the hydrogen attached to the pyrrolidine nitrogen, indicating these are the most likely sites for nucleophilic attack. acs.org The phenyl ring would exhibit a region of moderate negative potential due to its π-electron cloud. This detailed charge mapping is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a key role in the molecule's behavior in biological systems. iucr.org

Table 1: Illustrative Electrostatic Potential Values at Key Atomic Sites. Note: These values are representative examples based on similar functional groups and are intended for illustrative purposes, as specific published data for this molecule is unavailable.

Atomic Site Predicted Electrostatic Potential (kcal/mol)
Oxygen (Methanol) -35
Nitrogen (Pyrrolidine) -45
Hydrogen (Hydroxyl) +40

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled (donor) and empty (acceptor) orbitals to quantify electron delocalization and its contribution to molecular stability. uni-muenchen.demdpi.com These donor-acceptor interactions, known as hyperconjugative interactions, are evaluated using second-order perturbation theory, where a larger stabilization energy, E(2), indicates a more significant interaction. researchgate.net

In this compound, several key hyperconjugative interactions would be expected. A significant interaction would involve the lone pair (LP) of the pyrrolidine nitrogen atom acting as a donor and the antibonding σ* orbitals of adjacent C-H and C-C bonds acting as acceptors. Similarly, the lone pairs of the methanol's oxygen atom would donate electron density to neighboring antibonding orbitals. These interactions lead to a delocalization of electron density, which stabilizes the molecule. beilstein-journals.orgbeilstein-journals.org The analysis can also reveal weaker intramolecular hydrogen bonds that contribute to conformational stability. researchgate.net

Table 2: Illustrative NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies. Note: The E(2) values are hypothetical examples based on typical interactions in similar molecular fragments and serve to illustrate the principles of NBO analysis.

Donor NBO Acceptor NBO Estimated E(2) (kcal/mol)
LP (1) N σ* (C-C) 3.5
LP (1) N σ* (C-H) 2.8
LP (2) O σ* (C-H) 2.1

Reaction Mechanism Studies

Transition State Characterization for Key Synthetic Steps

Computational chemistry plays a vital role in elucidating reaction mechanisms by characterizing the structures and energies of transition states (TS). rsc.org For the synthesis of this compound, a plausible key step is the reduction of a corresponding ketone or ester precursor. A theoretical study would model this step, for instance, the hydride attack from a reducing agent like sodium borohydride (B1222165). The transition state would feature a partially formed C-H bond and a partially broken B-H bond, and its calculated energy barrier would determine the reaction rate. nih.gov By mapping the potential energy surface, chemists can confirm the lowest energy pathway for the reaction, ensuring the formation of the desired product. nih.gov

Regioselectivity and Stereoselectivity Predictions

Many synthetic routes leading to substituted pyrrolidines involve reactions where regioselectivity and stereoselectivity are critical. organic-chemistry.org The pyrrolidine ring in this compound contains a stereocenter at the C3 position. Computational modeling can predict the stereochemical outcome of a synthesis by comparing the activation energies of the different transition states leading to the (R) and (S) enantiomers. nih.govacs.org For example, in a [3+2] cycloaddition reaction to form the pyrrolidine ring, the preferential formation of one diastereomer over others can be explained by the lower energy of its corresponding transition state, which is influenced by steric and electronic factors. acs.orgrsc.org Such predictions are invaluable for designing efficient and selective synthetic strategies.

Reactivity and Selectivity Predictions

Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a set of descriptors that predict the global and local reactivity of a molecule. mdpi.com Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

HOMO and LUMO Energies : The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity).

Energy Gap (ΔE) : The difference between ELUMO and EHOMO, this gap indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. researchgate.net

Ionization Potential (I) and Electron Affinity (A) : Calculated from HOMO and LUMO energies, these relate to the energy required to remove an electron and the energy released when an electron is added, respectively.

Global Hardness (η) and Softness (S) : Hardness measures the resistance to change in electron distribution, while softness is the reciprocal of hardness. Harder molecules are generally less reactive. mdpi.com

Electronegativity (χ) and Electrophilicity Index (ω) : These descriptors quantify the ability of a molecule to attract electrons and its propensity to act as an electrophile. orientjchem.org

Local reactivity is predicted by Fukui functions (Pk+, Pk-) , which identify the specific atoms within a molecule that are most susceptible to nucleophilic (Pk+) and electrophilic (Pk-) attack. mdpi.com For this compound, these calculations would likely confirm the nitrogen and oxygen atoms as key nucleophilic sites and the acidic protons as key electrophilic sites.

Table 3: Illustrative Global Reactivity Descriptors for this compound. Note: This data is illustrative, with values estimated based on calculations for structurally related compounds like substituted phenylmethanols and pyrrolidine derivatives. mdpi.comuou.ac.in All values are in electron volts (eV).

Parameter Symbol Formula Illustrative Value (eV)
HOMO Energy EHOMO - -6.10
LUMO Energy ELUMO - -0.95
Energy Gap ΔE ELUMO - EHOMO 5.15
Ionization Potential I -EHOMO 6.10
Electron Affinity A -ELUMO 0.95
Electronegativity χ (I + A) / 2 3.525
Global Hardness η (I - A) / 2 2.575
Global Softness S 1 / (2η) 0.194

Hydrogen Bonding Interactions and Their Influence on Reactivity

The structure of this compound features potent hydrogen bond donors in its hydroxyl (-OH) and pyrrolidine amine (-NH) groups, as well as acceptor sites at the nitrogen and oxygen atoms. The aromatic π-system of the phenyl ring can also act as a weak hydrogen bond acceptor. These features allow for a complex network of both intramolecular and intermolecular hydrogen bonds that significantly influence the molecule's conformational stability and chemical reactivity.

Computational models, such as Density Functional Theory (DFT), are instrumental in elucidating the geometry and energetics of these interactions. For instance, studies on similar pyrrolidine derivatives show that hydrogen bonds play a dominant role in their conformational preferences and biological functions. nih.govfrontiersin.org The interplay between a hydrogen bond donor and an aromatic ring is a significant interaction that can contribute to molecular association. jbcpm.com

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between the hydroxyl proton and the pyrrolidine nitrogen (O-H···N) is highly probable. This interaction would create a stable six-membered ring-like structure, influencing the rotational freedom around the C-C and C-N bonds. Such conformational rigidity can enhance reactivity and selectivity in certain contexts by pre-organizing the molecule for a specific reaction pathway. nih.gov

Intermolecular Hydrogen Bonding and Reactivity: In the condensed phase, intermolecular hydrogen bonds are expected to dominate. These interactions are critical in processes like crystallization and solvation, and they directly impact reactivity. In organocatalysis, for example, aryl pyrrolidine scaffolds utilize networks of noncovalent interactions, primarily hydrogen bonding, to bind substrates and stabilize transition states, thereby inducing enantioselectivity. nih.gov The -OH and -NH groups in this compound can act as a cooperative hydrogen-bond donor (HBD) system, capable of activating electrophiles or organizing reaction partners. nih.govresearchgate.net The strength and geometry of these bonds can be modulated by the solvent environment. researchgate.net

The table below summarizes the potential hydrogen bonding interactions and their likely impact on the molecule's reactivity.

Table 1: Potential Hydrogen Bonding Interactions in this compound

TypeDonorAcceptorTypical Energy (kcal/mol)Potential Influence on Reactivity
Intramolecular Hydroxyl (-OH)Pyrrolidine (N)3 - 7Induces conformational rigidity; may enhance stereoselectivity in reactions.
Intermolecular Hydroxyl (-OH)Hydroxyl (O)4 - 8Promotes self-assembly and aggregation; influences solubility and crystal packing.
Intermolecular Hydroxyl (-OH)Pyrrolidine (N)5 - 9Key interaction for dimerization and oligomerization; crucial for substrate binding in catalytic cycles.
Intermolecular Pyrrolidine (-NH)Hydroxyl (O)4 - 8Contributes to the formation of extended hydrogen-bonded networks in the solid state.
Intermolecular Pyrrolidine (-NH)Pyrrolidine (N)3 - 6Facilitates chain-like or cyclic supramolecular assemblies.
Intermolecular C-H (Aromatic/Aliphatic)O / N / π-system0.5 - 2.5Contributes to crystal packing stabilization and conformational preferences. rsc.orgeurjchem.com

Noncovalent Interaction Analysis

Beyond the strong hydrogen bonds, the structure of this compound is governed by a hierarchy of weaker noncovalent interactions. nih.gov These include π-π stacking, C-H···π interactions, and van der Waals forces. Computational methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are essential for visualizing and quantifying these subtle yet cumulative interactions that are critical for understanding supramolecular assembly. frontiersin.orgrsc.orgnih.govuzh.ch

Weak Interactions in Crystal Packing and Solution Behavior

Crystal Packing: In the solid state, the three-dimensional architecture of this compound will be a result of a synergy between strong and weak interactions. While O-H···N and N-H···O hydrogen bonds often form the primary structural motifs (e.g., chains or sheets), weaker interactions dictate how these motifs pack together. researchgate.net

π-π Stacking: Phenyl rings of adjacent molecules can engage in π-π stacking interactions. These are typically offset or T-shaped arrangements rather than a direct face-to-face stacking to minimize electrostatic repulsion. nih.gov

van der Waals Forces: Dispersive forces, though weak individually, provide a significant stabilizing contribution to the crystal energy due to the large surface area of the molecule.

Hirshfeld Surface Analysis: This computational tool is particularly effective for analyzing crystal packing by mapping intermolecular contacts. For analogous molecules containing pyrrolidine and phenyl rings, Hirshfeld analysis reveals the relative contributions of different interactions. eurjchem.comnih.govbohrium.com H···H contacts typically account for the largest portion of the surface area, followed by O···H/H···O and C···H/H···C contacts, underscoring the importance of both classical hydrogen bonds and weaker C-H mediated interactions. nih.govnih.gov

Table 2: Representative Hirshfeld Surface Contact Contributions for Aryl-Pyrrolidine Compounds

This table presents typical data derived from computational analyses of structurally similar compounds to illustrate the expected distribution of noncovalent interactions. eurjchem.comnih.govmdpi.com

Intermolecular ContactPercentage ContributionDescription
H···H 45 - 55%Represents the most frequent, albeit weak, van der Waals contacts. nih.gov
O···H / H···O 20 - 26%Quantifies strong O-H···O/N and weaker C-H···O hydrogen bonds. nih.gov
C···H / H···C 12 - 23%Includes C-H···π interactions and general van der Waals contacts. nih.govnih.gov
N···H / H···N 3 - 5%Relates to N-H···N/O hydrogen bonds and weaker C-H···N interactions.
C···C 3 - 5%Indicates the presence of π-π stacking interactions between phenyl rings.
Other < 2%Minor contributions from other contact types (e.g., C···N, N···O).

Solution Behavior: In solution, the landscape of noncovalent interactions shifts based on the properties of the solvent. In polar, protic solvents like methanol or water, intermolecular hydrogen bonds between the solute and solvent will be highly significant, potentially disrupting some of the solute-solute interactions seen in the crystal. The hydrophobic phenyl group will promote aggregation in aqueous media to minimize unfavorable interactions with water. In non-polar solvents, the intramolecular O-H···N hydrogen bond is more likely to persist, influencing the molecule's average conformation and its interactions with other solute molecules.

Role As a Building Block and Synthetic Intermediate in Complex Molecular Construction

Precursor in the Synthesis of Natural Product Analogs

The pyrrolidine (B122466) nucleus is a foundational component of a vast array of natural products, particularly alkaloids, which exhibit a wide range of biological activities. frontiersin.org The strategic incorporation of building blocks like [3-(pyrrolidin-3-yl)phenyl]methanol allows for the synthesis of analogs of these natural products, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

Integration into Pyrrolidine-Containing Alkaloids or Mimics

Pyrrolidine alkaloids are a major class of natural products that includes compounds with diverse and complex structures. utas.edu.auepfl.ch Synthetic strategies to access these molecules and their analogs often rely on key intermediates that can introduce the core heterocyclic ring with desired substituents. This compound is well-suited for this role due to its distinct functional handles.

The secondary amine of the pyrrolidine ring is a key reaction site. It can be transformed into an azomethine ylide, a reactive intermediate that readily undergoes [3+2] cycloaddition reactions with various dipolarophiles. utas.edu.au This method is a powerful tool for constructing more complex, fused-ring systems characteristic of alkaloids like indolizidines. utas.edu.auepfl.ch The phenylmethanol portion of the molecule can be used to introduce additional complexity or to mimic the functionality of a natural product's side chain.

The general synthetic utility can be outlined as follows:

N-Functionalization: The pyrrolidine nitrogen can be alkylated or acylated to attach side chains or other ring systems.

Cycloaddition: The secondary amine can be converted to an azomethine ylide precursor for subsequent 1,3-dipolar cycloaddition, a cornerstone reaction in building complex pyrrolidine-based structures. nih.gov

Side-Chain Modification: The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or other functional group, allowing for the connection of diverse molecular fragments.

By employing these transformations, this compound can serve as a starting point for creating mimics of natural alkaloids, where the aryl group provides a rigid scaffold to orient other functional groups in a precise three-dimensional arrangement.

Scaffold for Designing Novel Molecular Architectures

The non-planar, sp³-rich structure of the pyrrolidine ring makes it an ideal scaffold for moving beyond the flat, two-dimensional molecules common in many compound libraries. nih.govresearchgate.net This three-dimensionality is crucial for enhancing binding affinity and selectivity to biological targets. nih.gov this compound provides a robust framework upon which novel and complex molecular architectures can be built.

Design of Bridged or Fused Ring Systems

The creation of bridged and fused ring systems is a key strategy in medicinal chemistry to introduce conformational rigidity and improve physicochemical properties. The this compound scaffold can be elaborated into such systems. For instance, in the development of antagonists for the P2Y₁₄ receptor, structurally related 4-(pyrrolidin-3-yl)phenyl moieties have been incorporated into bridged piperidine (B6355638) structures. nih.gov This approach aims to enhance drug-like properties by increasing the molecule's sp³ character. nih.gov

The synthesis of fused rings can be achieved through intramolecular reactions. For example, the pyrrolidine nitrogen and the benzylic alcohol can be functionalized with reactive groups that can subsequently cyclize to form a new ring fused to the pyrrolidine or involving the phenyl ring. Methodologies such as intramolecular Heck reactions, ring-closing metathesis, or nucleophilic substitution can be envisioned for this purpose. rsc.orgresearchgate.net

Synthetic StrategyTarget ArchitecturePotential Reaction
Intramolecular CyclizationFused Ring SystemsRing-Closing Metathesis, Heck Reaction, Nucleophilic Substitution
Intermolecular AnnulationBridged Ring SystemsPictet-Spengler Reaction, Diels-Alder Cycloaddition
CycloadditionFused Pyrrolidines[3+2] Azomethine Ylide Cycloaddition

Incorporation into Macrocyclic Structures

Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The synthesis of complex macrocycles can be achieved by incorporating smaller, rigid building blocks. A powerful strategy for embedding pyrrolidine rings into macrocyclic frameworks involves the dimerization of precursors to form a large ring, followed by a stereoselective 1,3-dipolar cycloaddition. nih.gov

In a representative synthesis, a bifunctional precursor can form a dimeric, 20-membered macrocyclic Schiff base. nih.gov This intermediate then generates two azomethine ylides in situ, which react with dipolarophiles to form a macrocycle containing two newly formed pyrrolidine rings. nih.gov this compound, after conversion of the secondary amine into an appropriate precursor (e.g., an amino acid ester imine), could be integrated into such a synthetic scheme. The phenylmethanol moiety would serve as one of the linking components, providing rigidity and a point for further functionalization on the resulting macrocycle.

Development of Dendrimeric or Polymeric Scaffolds

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. They are constructed from smaller building blocks, or monomers, that possess multiple reactive sites. nih.gov The bifunctional nature of this compound, with its reactive secondary amine and primary alcohol, makes it a suitable candidate as a building block for dendrimer synthesis.

A potential synthetic approach would involve a divergent strategy:

Generation 0: The pyrrolidine nitrogen could be reacted with a molecule containing two or more electrophilic sites (e.g., a diacyl chloride).

Generation 1: The benzylic alcohol could then be converted into a new reactive site (e.g., tosylate or mesylate), allowing for the attachment of more building blocks.

Iteration: This two-step process of reacting the amine and then activating the alcohol could be repeated to build successive generations of the dendrimer, with the this compound unit forming the repeating branch cell. sigmaaldrich.com

Similarly, this compound can be grafted onto a polymer backbone by reacting either the amine or the alcohol group with a functionalized polymer, introducing the unique properties of the pyrrolidinyl-phenyl scaffold to the bulk material.

Ligand Synthesis in Coordination Chemistry

The field of coordination chemistry relies on the synthesis of organic molecules, or ligands, that can bind to metal ions. ignited.insemanticscholar.org The properties of the resulting coordination complex are dictated by the structure of the ligand and the nature of the metal. hud.ac.uk this compound possesses two potential donor atoms: the nitrogen of the pyrrolidine ring and the oxygen of the methanol (B129727) group.

These two donor sites are held in a specific spatial orientation by the rigid phenyl ring, making the compound a potential bidentate ligand. Upon deprotonation of the alcohol, it can chelate to a metal center, forming a stable six-membered ring. The nitrogen atom acts as a Lewis base, and the alcohol/alkoxide oxygen can also donate electron density to the metal. This N,O-bidentate chelation is a common binding motif in coordination chemistry.

Furthermore, the scaffold can be readily modified to create more complex ligands. The alcohol can be converted to a phosphine (B1218219), creating a P,N-bidentate ligand with different electronic and steric properties. nih.gov The phenyl ring can be further functionalized with other donor groups to increase the denticity of the ligand, allowing for the formation of more complex and stable metal complexes for applications in catalysis, materials science, and sensing. nih.gov

Design and Synthesis of Metal Ligands

The design of effective metal ligands is crucial for the development of novel catalysts and materials. A ligand's structure influences the electronic and steric environment of the metal center, thereby tuning its reactivity and selectivity. While the foundational principles of ligand design are well-established, the specific application of this compound in this area is not extensively documented in publicly available research.

In principle, the this compound scaffold offers several features that could be advantageous for ligand design. The pyrrolidine ring provides a chiral backbone, which is often desirable for asymmetric catalysis. The nitrogen atom within the pyrrolidine ring and the hydroxyl group of the methanol substituent can both act as donor atoms to coordinate with a metal center. The phenyl group provides a rigid framework that can be further functionalized to modulate the ligand's properties.

The synthesis of metal ligands based on this scaffold would likely involve the reaction of the nitrogen or oxygen donor atoms with a suitable metal precursor. The specific synthetic route would depend on the desired metal complex and the nature of the metal itself. However, without specific examples from the scientific literature, any detailed discussion remains speculative.

Applications in Catalysis (e.g., Organocatalysis, Metal-Organic Frameworks)

The application of new compounds in catalysis is a significant area of chemical research. Organocatalysis and catalysis by metal-organic frameworks (MOFs) are two prominent fields where novel molecular building blocks are continuously sought.

Organocatalysis: Chiral amines, particularly those based on the pyrrolidine scaffold, are well-known to be effective organocatalysts for a variety of asymmetric transformations. The chiral center in the pyrrolidine ring of this compound could, in theory, be exploited for such applications. The hydroxyl and phenyl groups could also participate in non-covalent interactions to influence the stereochemical outcome of a reaction. However, a review of the available scientific literature does not provide specific instances of this compound being employed as an organocatalyst.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The porous nature of many MOFs makes them attractive for applications in gas storage, separation, and catalysis. The this compound molecule contains potential coordination sites (the nitrogen and oxygen atoms) and a rigid phenyl linker, which are key components for the construction of MOFs. The pyrrolidine and methanol functionalities could also be used to post-synthetically modify the properties of a MOF. Despite these promising features, there is no specific mention in the scientific literature of this compound being used as a building block for the synthesis of MOFs.

Data on Related Compounds in Catalysis

To provide context, the following table summarizes the catalytic applications of compounds that share structural similarities with this compound, such as the pyrrolidine core.

Catalyst TypeRelated Compound ClassCatalytic Application
OrganocatalystProline and its derivativesAsymmetric aldol (B89426) and Mannich reactions
Metal ComplexPyrrolidine-based phosphine ligandsAsymmetric hydrogenation
MOFCarboxylate-functionalized linkersGas separation and heterogeneous catalysis

This table presents general applications of compound classes structurally related to this compound and does not represent data for the specific compound .

Emerging Research Directions and Future Perspectives

Development of Machine Learning Approaches for [3-(pyrrolidin-3-yl)phenyl]methanol Synthesis and Reactivity Prediction

The synthesis and derivatization of this compound can be optimized using cutting-edge computational tools. Machine learning (ML) algorithms are poised to revolutionize how chemists approach the synthesis and reactivity prediction of complex molecules like this one.

Machine learning models can be trained on vast datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives. nih.govbath.ac.uk These models can analyze a multitude of variables, including catalysts, solvents, temperatures, and reaction times, to propose synthetic routes with higher yields and fewer byproducts. By leveraging ML, researchers can significantly reduce the experimental effort and resources required for synthetic optimization. nih.gov

Furthermore, ML can be employed to predict the reactivity of this compound in various chemical transformations. nih.govcmu.edu By analyzing the molecule's structural features and electronic properties, algorithms can forecast its behavior in different reaction environments. This predictive capability is invaluable for designing novel derivatives with desired chemical properties. For instance, an ML model could predict the likelihood of successful N-alkylation or O-acylation of the pyrrolidine (B122466) ring and the hydroxyl group, respectively.

Below is a hypothetical data table illustrating how a machine learning model might predict the yield of a specific reaction involving this compound under different conditions.

CatalystSolventTemperature (°C)Predicted Yield (%)
Palladium(II) AcetateToluene10085
Copper(I) IodideDimethylformamide12078
Nickel(II) ChlorideAcetonitrile8065
Rhodium(III) ChlorideDichloromethane6055

Exploration of this compound in Materials Science (e.g., Optoelectronic Materials, Polymers)

The unique structural characteristics of this compound, combining a rigid phenyl group with a flexible pyrrolidine ring and a reactive hydroxyl group, make it an intriguing building block for new materials.

In the field of optoelectronic materials, derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). By incorporating this molecule into larger conjugated systems, it may be possible to tune the electronic properties of the resulting materials, influencing their light absorption and emission characteristics. The pyrrolidine moiety could also serve as a site for attaching other functional groups to further modify the material's properties.

In polymer science, this compound can be utilized as a monomer or a cross-linking agent. The hydroxyl group allows for its incorporation into polyesters, polyurethanes, or polyethers through condensation polymerization. The resulting polymers could exhibit unique thermal and mechanical properties due to the presence of the bulky and somewhat rigid pyrrolidinylphenyl group.

A hypothetical comparison of properties of polymers synthesized with and without this compound is presented below.

Polymer TypeMonomer CompositionGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)
Polyester AStandard Diol8050
Polyester BWith this compound11065
Polyurethane AStandard Diol-2030
Polyurethane BWith this compound1045

Advanced Spectroscopic Probes Utilizing this compound Derivatives

The development of advanced spectroscopic probes for sensing and imaging is a vibrant area of research. Derivatives of this compound could be designed to function as fluorescent probes for the detection of specific analytes.

By attaching a fluorophore to the this compound scaffold, and a recognition moiety to another part of the molecule, a "turn-on" or "turn-off" fluorescent sensor can be engineered. The pyrrolidine nitrogen, for instance, could act as a binding site for metal ions. Upon binding, a conformational change or an electronic perturbation could lead to a change in the fluorescence intensity or wavelength of the attached fluorophore.

The following table provides a conceptual overview of potential spectroscopic probes based on this compound derivatives.

Probe DerivativeTarget AnalyteSpectroscopic Response
Dansyl-[3-(pyrrolidin-3-yl)phenyl]methanolCu²⁺Fluorescence Quenching
NBD-[3-(pyrrolidin-3-yl)phenyl]methanolpHRatiometric Fluorescence Change
Fluorescein-[3-(pyrrolidin-3-yl)phenyl]methanolFe³⁺Fluorescence Enhancement

Chemoinformatic and Cheminformatic Analysis for Structure-Property Relationships (excluding biological properties)

Chemoinformatic and cheminformatic tools can be employed to systematically study the structure-property relationships of this compound and its virtual derivatives. By calculating a wide range of molecular descriptors, it is possible to build quantitative structure-property relationship (QSPR) models.

These models can correlate the structural features of a molecule with its physicochemical properties, such as solubility, melting point, and chromatographic retention times. For instance, a QSPR model could be developed to predict the solubility of various substituted analogs of this compound in different solvents. This would be highly beneficial in the context of materials science, where processing and formulation are critical.

A simplified example of molecular descriptors and their potential correlation with a physicochemical property is shown in the table below.

DerivativeMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Aqueous Solubility (mg/L)
This compound177.241.232.3500
[3-(1-methylpyrrolidin-3-yl)phenyl]methanol191.271.529.1350
{3-[1-(2-hydroxyethyl)pyrrolidin-3-yl]phenyl}methanol221.290.852.5800

By systematically exploring the chemical space around this compound using computational methods, researchers can identify promising candidates for specific applications, thereby guiding future experimental work in a more efficient and targeted manner.

Q & A

Q. What are the common synthetic routes for [3-(pyrrolidin-3-yl)phenyl]methanol?

The synthesis typically involves multi-step functionalization of pyrrolidine and phenyl precursors. For example, tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate can serve as a key intermediate, with subsequent deprotection using ammonia or other nucleophiles to yield the target compound . Reaction optimization may include adjusting solvent systems (e.g., methanol or acetonitrile) and stoichiometric ratios to improve yield and purity.

Q. How is this compound characterized structurally?

Advanced spectroscopic techniques are essential:

  • 1H NMR (DMSO-d6, 400 MHz): Peaks between δ 3.18–3.40 ppm correspond to pyrrolidine protons, while aromatic protons appear at δ 7.47–7.59 ppm .
  • HRMS (ESI) : Calculated [M+H]+ values (e.g., ~405.10) confirm molecular weight .
  • Chiral HPLC : Resolves stereoisomers if asymmetric synthesis is employed .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a versatile building block for:

  • Enzyme inhibitors : Derivatives target bacterial biotin carboxylase (e.g., pyridopyrimidine inhibitors) .
  • Receptor modulators : Structural analogs show potential in kinase inhibition and anticancer activity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Key strategies include:

  • Solvent selection : Acetonitrile enhances reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography with dichloromethane/methanol gradients removes byproducts .
  • Catalysis : Palladium or nickel catalysts improve cross-coupling steps for aryl-pyrrolidine linkages .

Q. What strategies address stereochemical challenges in synthesizing this compound derivatives?

  • Chiral resolution : Use of (R)- or (S)-specific reagents (e.g., chiral oxazaborolidines) to isolate enantiomers .
  • Asymmetric hydrogenation : Catalytic hydrogenation with Rh or Ir complexes ensures stereocontrol .
  • Crystallography : X-ray diffraction confirms absolute configuration post-synthesis .

Q. How do researchers analyze conflicting data on the biological activity of pyrrolidinylphenyl methanol derivatives?

  • Assay standardization : Compare IC50 values across consistent cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific effects .
  • Purity validation : Ensure >95% purity via HPLC to exclude confounding impurities .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cells to verify target specificity .

Q. What in silico methods predict the biological targets of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes like GSK-3β .
  • QSAR modeling : Correlates substituent effects (e.g., fluorination) with activity trends .
  • MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .

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